Technical Monograph: [Methyl(7H-purin-6-yl)amino]acetic Acid
Technical Monograph: [Methyl(7H-purin-6-yl)amino]acetic Acid
CAS 1000933-27-6 | Structural Scaffold & Synthetic Utility
Executive Summary
[Methyl(7H-purin-6-yl)amino]acetic acid (CAS 1000933-27-6) is a specialized N6-substituted purine derivative serving as a critical intermediate in the synthesis of peptidomimetics, peptide nucleic acids (PNAs), and purine-based antimetabolites.[1][2][3][4][5][6][7][8][9][10] Functioning as a tertiary amine linker between a bioactive purine core and a carboxyl-functionalized tail, this compound offers a versatile scaffold for drug discovery, particularly in the design of kinase inhibitors and antiviral conjugates.
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, validated synthetic protocols, and application strategies in medicinal chemistry.
Physicochemical Profile & Structural Logic
The compound consists of an adenine core modified at the
| Property | Specification |
| IUPAC Name | 2-[Methyl(7H-purin-6-yl)amino]acetic acid |
| Common Synonyms | N-(Purin-6-yl)sarcosine; N6-Carboxymethyl-N6-methyladenine |
| Molecular Formula | |
| Molecular Weight | 207.19 g/mol |
| Solubility | Soluble in dilute aqueous base (NaOH, |
| pKa (Predicted) | ~3.8 (Carboxyl), ~9.8 (Purine N-H) |
| Appearance | White to off-white crystalline solid |
Structural Pharmacophore Map
The following diagram illustrates the functional segmentation of the molecule, highlighting its utility as a bifunctional building block.
Figure 1: Pharmacophore segmentation showing the purine core for biological recognition and the carboxyl tail for chemical conjugation.[11]
Validated Synthetic Protocol
The synthesis of CAS 1000933-27-6 relies on a Nucleophilic Aromatic Substitution (
Mechanism of Action (Chemical)
The reaction is driven by the activation of the C6 position of the purine ring. The use of an aqueous basic medium serves two purposes:
-
Solubilization: It deprotonates the sarcosine (zwitterion form) to generating the nucleophilic amine species.
-
Scavenging: It neutralizes the HCl byproduct, driving the equilibrium forward.
Step-by-Step Methodology
Reagents:
-
6-Chloropurine (1.0 eq)
-
Sarcosine (N-methylglycine) (1.2 eq)
-
Sodium Carbonate (
) (2.5 eq) -
Solvent: Water (
)
Protocol:
-
Preparation: Dissolve 6-chloropurine (e.g., 1.54 g, 10 mmol) and sarcosine (1.07 g, 12 mmol) in 50 mL of water containing
(2.65 g, 25 mmol). -
Reaction: Heat the mixture to reflux (100°C) under magnetic stirring.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (6-chloropurine) absorbs strongly at 254 nm; the product will show a lower
due to the carboxyl group. Reaction time is typically 4–6 hours . -
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with concentrated HCl to pH ~3–4.
-
The product, [methyl(7H-purin-6-yl)amino]acetic acid, will precipitate as a white solid.
-
-
Purification: Filter the precipitate, wash with cold water (2x 10 mL) and cold ethanol (1x 10 mL) to remove salts and unreacted amine. Recrystallize from water/ethanol if necessary.
Yield Expectation: 55–75%
Figure 2: Workflow for the aqueous synthesis of CAS 1000933-27-6 via nucleophilic aromatic substitution.
Applications in Drug Development
A. Peptidomimetics & PNA Synthesis
This compound acts as a pseudo-amino acid. The carboxyl group allows it to be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols (Fmoc/tBu strategy), while the purine side chain mimics the adenosine nucleobase. This is critical for creating Peptide Nucleic Acids (PNAs) that can bind to DNA/RNA sequences with high specificity.
B. Prodrug Design (Antimetabolites)
The carboxyl tail can be esterified to improve lipophilicity, allowing the compound to cross cell membranes. Once intracellular, esterases cleave the tail to release the active purine analog, which may act as an inhibitor of enzymes involved in purine metabolism (e.g., HGPRT or Adenylosuccinate synthase).
C. Linker Chemistry (PROTACs)
In the emerging field of targeted protein degradation (PROTACs), this molecule serves as a "warhead-linker" hybrid. The purine binds to a kinase of interest, while the carboxylic acid provides a clean attachment point for the linker chain connecting to the E3 ligase ligand.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following parameters should be verified.
| Method | Expected Signal / Parameter |
| HPLC | Column: C18 Reverse PhaseMobile Phase: Water (0.1% TFA) / Acetonitrile GradientDetection: UV @ 260 nm (Adenine characteristic max) |
| MS (ESI+) | |
| 1H NMR (DMSO-d6) |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic; protect from moisture.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Handle in a fume hood to avoid inhalation of fine dust.
References
-
PubChemLite. (2025).[3][8] 2-[methyl(7H-purin-6-yl)amino]acetic acid (Compound Summary). University of Luxembourg.[3][5] Link
-
MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids. Molecules.[3][4][5][6][8][9][10][11][12][13] Link
-
Santa Cruz Biotechnology. (n.d.). [methyl(7H-purin-6-yl)amino]acetic acid Product Datasheet.Link
-
National Institutes of Health (NIH). (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides. PMC.[4] Link
Sources
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- 4. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
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